molecular formula C39H64O13 B1205486 Tiqueside

Tiqueside

Cat. No.: B1205486
M. Wt: 740.9 g/mol
InChI Key: GUSVHVVOABZHAH-SFMGTQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiqueside is a natural product found in Trigonella foenum-graecum with data available.

Scientific Research Applications

Clinical Applications

  • Hypercholesterolemia Treatment
    • Tiqueside has been evaluated in several clinical studies for its efficacy in lowering cholesterol levels. A significant study involved hypercholesterolemic patients treated with varying doses of this compound (1, 2, and 3 g daily). Results indicated a dose-dependent reduction in plasma low-density lipoprotein cholesterol levels .
    • Another mechanistic study involving healthy subjects demonstrated that this compound reduced fractional cholesterol absorption and increased fecal sterol excretion, correlating with lower plasma cholesterol levels .
  • Comparative Studies
    • This compound has been compared to other saponins, such as pamaqueside, in terms of potency and effectiveness. It was found that while both compounds inhibit cholesterol absorption, pamaqueside exhibited greater potency than this compound in animal models .

Case Study: Efficacy in Hypercholesterolemic Patients

A study published in the Journal of Cardiovascular Pharmacology reported on the effects of this compound on patients with elevated low-density lipoprotein cholesterol. Over three treatment periods, patients receiving this compound showed significant reductions in their cholesterol levels compared to placebo groups . This study underscores this compound's potential as a therapeutic agent for managing high cholesterol.

Case Study: Mechanistic Insights

In another investigation, researchers assessed the mechanistic pathways through which this compound operates. They found that it not only inhibits dietary cholesterol absorption but also affects biliary cholesterol absorption. This dual action contributes to its overall effectiveness in reducing serum cholesterol levels .

Data Summary

Study Population Dosage Outcome
Windsor et al., 1996Hypercholesterolemic patients1-3 g dailySignificant reduction in LDL cholesterol
Savoy et al., 1997Cholesterol-fed rabbits>125 mg/kgDecreased intestinal absorption of labeled cholesterol by 25-75%
Fowler et al., 1996Healthy volunteers2-4 g/dayDecreased fractional cholesterol absorption rates

Properties

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1

InChI Key

GUSVHVVOABZHAH-SFMGTQEISA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Synonyms

eta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside

Origin of Product

United States

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